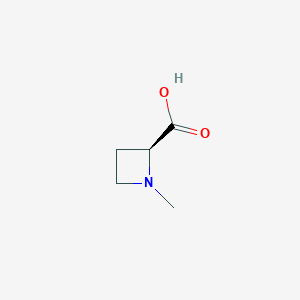
(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2C-E, and it has been widely studied for its potential applications in scientific research.
Scientific Research Applications
2C-E has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have psychoactive effects similar to other phenethylamines, such as 2C-B and MDMA. Therefore, it has been used as a research tool to investigate the mechanisms of action of these compounds.
Mechanism of Action
The mechanism of action of 2C-E is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 2C-E leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for its psychoactive effects.
Biochemical and Physiological Effects
2C-E has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to alter mood, perception, and cognition. These effects are believed to be due to its ability to activate the 5-HT2A receptor and release neurotransmitters such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 2C-E in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its psychoactive effects make it a useful tool for investigating the mechanisms of action of other phenethylamines. However, one limitation is that its psychoactive effects can make it difficult to control for confounding variables in experiments.
Future Directions
There are several future directions for research on 2C-E. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, there is a need for more research on the long-term effects of 2C-E use, particularly in regards to potential neurotoxicity.
Conclusion
In conclusion, 2C-E is a chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, psychoactive effects, and ability to activate the 5-HT2A receptor make it a useful tool for investigating the mechanisms of action of other phenethylamines. However, further research is needed to fully understand its effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 2C-E involves the reaction of 3,4-dimethoxyphenylacetic acid with methanol and hydrogen chloride to form the corresponding methyl ester. The methyl ester is then reacted with aluminum isopropoxide and 2-bromo-1-methylpropane to yield 2C-E. This synthesis method has been well-established and is commonly used in scientific research.
properties
IUPAC Name |
(2R)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSHDOWDCAAQI-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-butyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2972285.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2972288.png)


![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(thiophen-2-yl)piperazin-2-one](/img/structure/B2972293.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)
![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)


